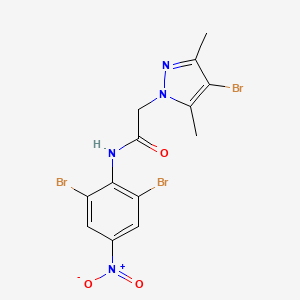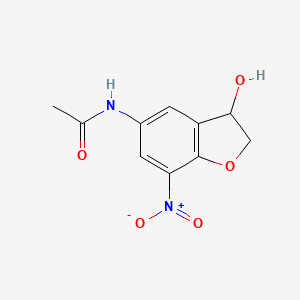![molecular formula C16H12FN3O6S B11466666 6-[(4-Fluorophenyl)sulfonyl]-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione CAS No. 936075-46-6](/img/structure/B11466666.png)
6-[(4-Fluorophenyl)sulfonyl]-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(4-Fluorophenyl)sulfonyl]-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoxaline core substituted with fluorophenyl, sulfonyl, dimethyl, and nitro groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Fluorophenyl)sulfonyl]-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, in the presence of a base like pyridine.
Methylation: The methyl groups can be introduced using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Fluorophenyl)sulfonyl]-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Hydrolysis Conditions: Aqueous acid or base solutions.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Quinoxalines: Nucleophilic substitution reactions yield various substituted quinoxalines.
Sulfonic Acids: Hydrolysis of the sulfonyl group yields sulfonic acids.
Scientific Research Applications
6-[(4-Fluorophenyl)sulfonyl]-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 6-[(4-Fluorophenyl)sulfonyl]-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group may also play a role in modulating the compound’s activity by influencing its binding to target proteins.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylacetonitrile: Shares the fluorophenyl group but differs in the core structure.
4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide: Contains similar functional groups but has a different core structure.
Uniqueness
6-[(4-Fluorophenyl)sulfonyl]-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione is unique due to its specific combination of functional groups and the quinoxaline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
936075-46-6 |
|---|---|
Molecular Formula |
C16H12FN3O6S |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
6-(4-fluorophenyl)sulfonyl-1,4-dimethyl-7-nitroquinoxaline-2,3-dione |
InChI |
InChI=1S/C16H12FN3O6S/c1-18-11-7-13(20(23)24)14(8-12(11)19(2)16(22)15(18)21)27(25,26)10-5-3-9(17)4-6-10/h3-8H,1-2H3 |
InChI Key |
PZUQKNUBXAQUGK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2N(C(=O)C1=O)C)S(=O)(=O)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11466584.png)
![7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-b]pyridin-5-ol](/img/structure/B11466585.png)
![N-(furan-2-ylmethyl)-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}-2-(thiophen-2-yl)acetamide](/img/structure/B11466588.png)
![methyl [4,7-bis(4-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11466589.png)

![2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B11466598.png)
![4-(4-Methoxyphenyl)pyrimido[1,2-a]benzimidazole](/img/structure/B11466604.png)
![1-(tert-butyl)-4-(3,4-dimethoxyphenyl)-5-phenyl-4,4a,5,7-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one](/img/structure/B11466617.png)
![N-(4-fluorophenyl)-3-methyl-6-oxo-4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11466619.png)
![9-(3,4-dimethoxyphenyl)-4-(2-methoxyethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B11466623.png)
![2-(Adamantan-1-yloxy)-N-[2-(2-methylphenoxy)ethyl]acetamide](/img/structure/B11466631.png)
![(3E,5E)-3,5-bis[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-1-ethylpiperidin-4-one](/img/structure/B11466639.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11466644.png)

